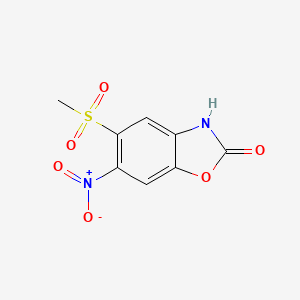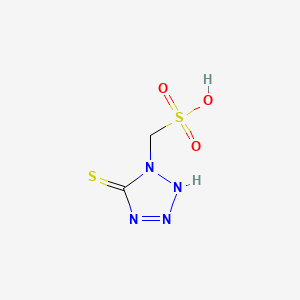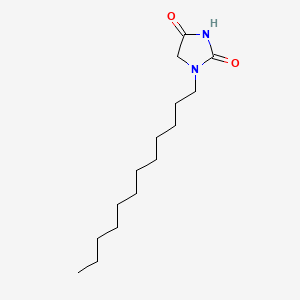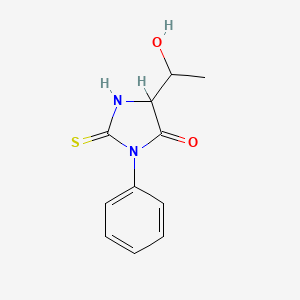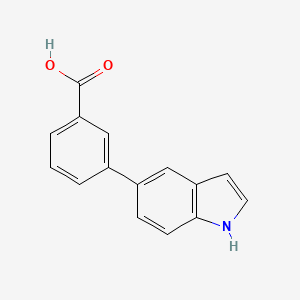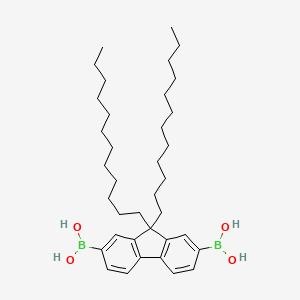
9,9-ジドデシルフルオレン-2,7-ジボロン酸
概要
説明
9,9-Didodecylfluorene-2,7-diboronic acid is a chemical compound with the molecular formula C37H60B2O4. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains two boronic acid groups at the 2 and 7 positions of the fluorene ring. The compound is characterized by the presence of two dodecyl (C12H25) chains attached to the 9-position of the fluorene core. This structure imparts unique properties to the compound, making it valuable in various scientific and industrial applications .
科学的研究の応用
9,9-Didodecylfluorene-2,7-diboronic acid has several applications in scientific research:
Organic Electronics: Used in the synthesis of luminescent alternating boron quinolate-fluorene copolymers, which are important in organic light-emitting diodes (OLEDs) and other electronic devices.
Polymer Memory Devices: Involved in the creation of carbon nanotube composites for polymer memory devices.
Fluorene Oligomers: Used in the synthesis of fluorene-containing oligomers for various applications in materials science
作用機序
Target of Action
It is known that this compound is used as a reactant in the synthesis of luminescent alternating boron quinolate-fluorene copolymers .
Mode of Action
It is known to participate in suzuki coupling reactions , which are a type of palladium-catalyzed cross-coupling reactions. These reactions are used to form carbon-carbon bonds by coupling boronic acids with organic halides .
Biochemical Pathways
It is known to be involved in the synthesis of luminescent alternating boron quinolate-fluorene copolymers . These copolymers can be used in the fabrication of light-emitting diodes (LEDs), suggesting a role in optoelectronic pathways .
Result of Action
Its role in the synthesis of luminescent alternating boron quinolate-fluorene copolymers suggests that it contributes to the luminescent properties of these materials .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Didodecylfluorene-2,7-diboronic acid typically involves the following steps:
Synthesis of 9,9-Didodecylfluorene: This is achieved by alkylating fluorene with dodecyl bromide in the presence of a strong base such as potassium tert-butoxide.
Bromination: The 9,9-Didodecylfluorene is then brominated at the 2 and 7 positions using N-bromosuccinimide (NBS) to yield 2,7-dibromo-9,9-didodecylfluorene.
Industrial Production Methods: While specific industrial production methods for 9,9-Didodecylfluorene-2,7-diboronic acid are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain high yields of the desired product .
化学反応の分析
Types of Reactions: 9,9-Didodecylfluorene-2,7-diboronic acid primarily undergoes:
Suzuki-Miyaura Coupling Reactions: This is a palladium-catalyzed cross-coupling reaction between boronic acids and halides to form biaryl compounds. It is widely used in the synthesis of complex organic molecules.
Oxidation and Reduction Reactions: The boronic acid groups can participate in oxidation and reduction reactions, although these are less common compared to coupling reactions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the coupling reactions.
Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used solvents.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Fluorene Derivatives: Various substituted fluorene derivatives can be synthesized depending on the reactants used.
類似化合物との比較
9,9-Dioctylfluorene-2,7-diboronic acid: Similar structure but with octyl chains instead of dodecyl chains.
9,9-Dihexylfluorene-2,7-diboronic acid: Contains hexyl chains.
Benzene-1,4-diboronic acid: A simpler boronic acid derivative without the fluorene core .
Uniqueness: 9,9-Didodecylfluorene-2,7-diboronic acid is unique due to its long dodecyl chains, which impart increased solubility and processability in organic solvents. This makes it particularly useful in the synthesis of complex organic molecules and materials for electronic applications .
特性
IUPAC Name |
(7-borono-9,9-didodecylfluoren-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H60B2O4/c1-3-5-7-9-11-13-15-17-19-21-27-37(28-22-20-18-16-14-12-10-8-6-4-2)35-29-31(38(40)41)23-25-33(35)34-26-24-32(39(42)43)30-36(34)37/h23-26,29-30,40-43H,3-22,27-28H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGWUNIPUPZNEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3=C(C2(CCCCCCCCCCCC)CCCCCCCCCCCC)C=C(C=C3)B(O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H60B2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392840 | |
| Record name | 9,9-Didodecylfluorene-2,7-diboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
590.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480424-86-0 | |
| Record name | 9,9-Didodecylfluorene-2,7-diboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 9,9-Didodecylfluorene-2,7-diboronic acid in the synthesis of luminescent polymers?
A1: 9,9-Didodecylfluorene-2,7-diboronic acid serves as a crucial building block in the synthesis of π-conjugated copolymers. The research paper describes its use in a Suzuki cross-coupling reaction with 5,7-dibromo-8-benzylquinoline. This reaction, facilitated by a palladium catalyst (palladium(II) acetate) and a ligand (S-Phos), results in a boron tribromide and benzyloxyquinoline-based polyfluorene. This polyfluorene then undergoes further modification to yield the final luminescent polymers. []
Q2: How does the structure of the resulting polymers influence their optical properties?
A2: The Suzuki cross-coupling reaction allows for the incorporation of both fluorene and quinoline units into the polymer backbone. [] The researchers observed that the formation of boron complexes in the final polymers led to a redshift in both absorption and photoluminescence spectra compared to the initial polyfluorene derivative. This shift is attributed to a decrease in the LUMO energy level, supported by DFT calculations on model compounds. [] Essentially, the specific arrangement of these units, alongside the boron complexation, dictates the polymer's light absorption and emission characteristics.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




